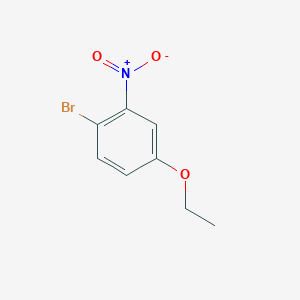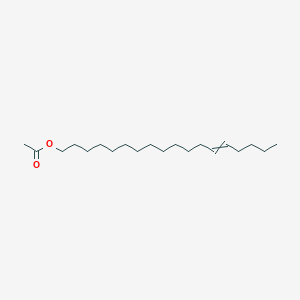
(13Z)-13-Octadecenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13Z)-13-Octadecenyl acetate is an organic compound with the molecular formula C20H38O2. It is a type of fatty acid ester and is commonly found in nature as a component of pheromones in various insects. This compound is characterized by its long hydrocarbon chain and a double bond in the Z-configuration at the 13th position, along with an acetate group at the terminal end.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (13Z)-13-Octadecenyl acetate typically involves the esterification of (13Z)-13-octadecenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: Industrial production of this compound often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: (13Z)-13-Octadecenyl acetate can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated esters.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) for hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) for transesterification.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated esters.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(13Z)-13-Octadecenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role as a pheromone in insect behavior and communication.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Employed in the formulation of fragrances and flavors, as well as in the production of biodegradable plastics.
Mecanismo De Acción
The mechanism of action of (13Z)-13-Octadecenyl acetate primarily involves its interaction with specific receptors in insects, where it acts as a pheromone. The acetate group and the Z-configuration of the double bond are crucial for its recognition by these receptors. Upon binding, it triggers a cascade of biochemical events that lead to behavioral changes in the insect.
Comparación Con Compuestos Similares
(Z,Z)-3,13-Octadecadienyl acetate: Another insect pheromone with two double bonds in the Z-configuration.
(11E,13Z)-11,13-Hexadecadien-1-yl acetate: Similar structure but with different double bond positions.
(13Z)-13-Hexadecen-11-yn-1-yl acetate: Contains an additional triple bond.
Uniqueness: (13Z)-13-Octadecenyl acetate is unique due to its specific double bond position and acetate group, which confer distinct chemical and biological properties. Its role as a pheromone in various insects highlights its importance in ecological and behavioral studies.
Propiedades
IUPAC Name |
octadec-13-enyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNRRQMJESAXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCOC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860749 |
Source


|
| Record name | Octadec-13-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-Methyl-5,7-bis(trifluoromethyl)-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446550.png)
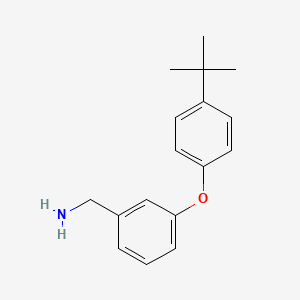
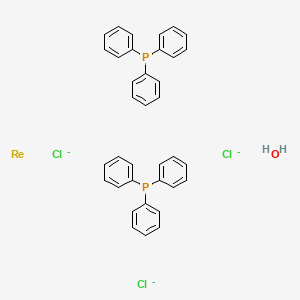
![Methyl 3-[ethoxy(imino)methyl]benzoate](/img/structure/B12446559.png)
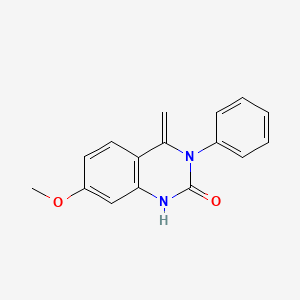
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
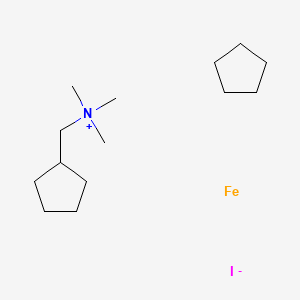
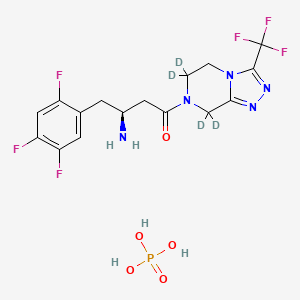
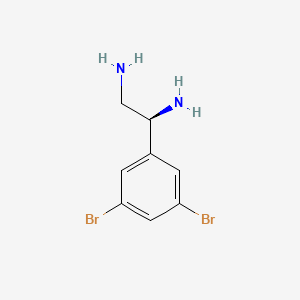


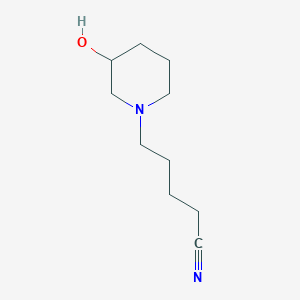
methanone](/img/structure/B12446633.png)
